1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-4-9-10(3-2-7)6(5)8/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJEABTNWWBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is primarily investigated for its potential therapeutic properties. Its applications in medicinal chemistry include:
- Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : It has been noted for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
- Enzyme Inhibition : The compound demonstrates potential as an enzyme inhibitor, impacting various biological pathways that could lead to new drug developments.
Biological Studies
The compound's interactions with biological targets have been extensively studied:
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular functions .
- Antimicrobial Properties : Preliminary studies indicate that it could possess antimicrobial activities, making it a candidate for developing new antibiotics.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds under acidic or basic conditions.
- Alkylation : The introduction of the fluoroethyl group is generally performed via an alkylation reaction using a suitable fluoroalkyl halide.
- Functionalization : Additional functional groups can be introduced through various chemical reactions, enhancing the compound's reactivity and biological activity.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Inhibition Studies : A study focused on high-throughput screening identified this compound as a selective inhibitor of p38 MAP kinase, providing insights into its mechanism of action and potential therapeutic applications in inflammation-related diseases .
- Antimicrobial Testing : Laboratory experiments demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- In Vivo Studies : Animal model studies have shown promising results regarding the efficacy and safety profile of this compound as a lead candidate for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties: Electron-Withdrawing Groups: The 2-fluoroethyl group in the target compound introduces polarity and metabolic resistance compared to non-fluorinated analogs like 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine. Aromatic vs. Hydrogen Bonding: The C5 amine group is conserved across analogs, enabling interactions with biological targets.
Physical State and Handling: Halogenated derivatives (e.g., 1-(2-chlorophenyl)) are often semi-solids, while aliphatic analogs may exhibit lower melting points.
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of pyrazole precursors with 2-fluoroethylating agents, as seen in similar routes for 1-(3-fluorobenzyl) derivatives.
Research Implications
- Pharmaceutical Applications : Fluorinated pyrazoles are promising kinase inhibitors or antimicrobial agents due to fluorine’s bioisosteric effects.
- Agrochemical Potential: Methyl and fluorine substituents may enhance pesticidal activity by improving lipid membrane penetration.
- Future Directions : Comparative studies on binding affinity (e.g., with 1-(4-fluorophenyl) analogs) and pharmacokinetics are needed to quantify substituent effects.
Biological Activity
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 179.19 g/mol. The presence of the fluoroethyl group enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that can lead to therapeutic effects.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity towards normal fibroblasts .
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Preliminary findings suggest that it may possess analgesic effects, which require further investigation to establish efficacy and mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in cancer models without significant toxicity to healthy cells. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrazole ring could enhance or diminish biological activity .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds to specific active sites in target enzymes, confirming its role as a selective inhibitor. For instance, docking simulations indicated strong interactions with residues critical for enzyme function .
- Comparative Analysis : A comparative study of similar pyrazole derivatives illustrated that the unique substitution pattern of this compound contributes to its enhanced biological profile compared to simpler analogs .
Table: Comparative Biological Activity of Pyrazole Derivatives
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Analgesic Properties |
|---|---|---|---|
| This compound | Significant | Yes | Promising |
| 4-Methyl-1H-pyrazole | Moderate | No | Limited |
| 3-Amino-5-methylpyrazole | High | Yes | Moderate |
Q & A
Q. What are the standard synthetic routes for 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine?
Answer: The compound can be synthesized via multi-step protocols involving cyclization, fluorination, and functionalization. For example:
- Cyclization : Ethyl acetoacetate and monomethylhydrazine form the pyrazole core through condensation and cyclization .
- Fluorination : Introduction of the 2-fluoroethyl group may employ nucleophilic substitution using potassium fluoride or fluorinated reagents under controlled conditions .
- Acylation/Oxidation : Intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are generated via oxidation (e.g., POCl₃) and subsequent acylation .
Characterization typically involves NMR, IR, and X-ray crystallography (e.g., SHELX for structure refinement) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : SHELX software is widely used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy : H/C NMR confirms substituent positions and purity. IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side products?
Answer: Key factors include:
- Reaction conditions : Lower temperatures (0–5°C) during fluorination reduce side reactions like over-alkylation .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluorinated intermediate yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Data contradictions (e.g., varying yields in similar reactions) may arise from trace moisture or reagent quality, necessitating strict anhydrous protocols .
Q. What methodologies are employed to evaluate biological activity, such as antimicrobial or cytotoxic effects?
Answer:
Q. How does regioselectivity impact the synthesis of pyrazol-5-amine derivatives?
Answer: Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., fluoroethyl) direct nucleophilic attack to specific pyrazole positions .
- Reaction intermediates : Thiourea precursors (e.g., 1-(4-methoxyphenyl)thiourea) stabilize specific tautomers, guiding regioisomer formation .
X-ray crystallography and 2D NMR (e.g., NOESY) resolve ambiguities in regioisomer assignment .
Q. What safety protocols are recommended for handling fluorinated intermediates?
Answer:
Q. How can computational methods enhance experimental design for this compound?
Answer:
- DFT calculations : Predict reaction pathways (e.g., fluorination energy barriers) and regioselectivity .
- Molecular docking : Screens potential biological targets (e.g., tuberculosis enzyme dihydrofolate reductase) to prioritize derivatives for synthesis .
Data Validation and Reproducibility
Q. What strategies ensure reproducibility in crystallographic data?
Answer:
- Software standardization : SHELXL refinement with consistent parameters (e.g., R-factor thresholds <5%) .
- Redundant data collection : Multi-solvent crystallization trials (e.g., ethanol/water mixtures) improve crystal quality .
- Cross-validation : Compare experimental XRD data with computed structures (e.g., Mercury CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
